![molecular formula C16H14FNO3S2 B2499946 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034340-73-1](/img/structure/B2499946.png)
4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. 4-Fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can serve as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental compatibility contribute to its popularity in synthetic chemistry .
Anticancer Properties
Studies have shown that 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can decrease cell viability and induce apoptosis in cancer cells. Additionally, it inhibits cancer cell migration and invasion.
Thiophene Derivatives Synthesis
Thiophenes are important heterocyclic compounds with diverse biological activities. Researchers have employed intramolecular transannulation to synthesize fused thiophenes, including those containing the furan moiety present in our compound .
Anti-Inflammatory and Analgesic Activities
Derivatives of 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide have demonstrated anti-inflammatory and analgesic properties. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-fluoro-2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3S2/c1-11-8-13(17)2-5-16(11)23(19,20)18-9-14-3-4-15(21-14)12-6-7-22-10-12/h2-8,10,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZUXKOXTWDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide |
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